molecular formula C8H6BrFO3 B6174348 2-bromo-3-fluoro-5-methoxybenzoic acid CAS No. 1785082-83-8

2-bromo-3-fluoro-5-methoxybenzoic acid

Cat. No. B6174348
CAS RN: 1785082-83-8
M. Wt: 249
InChI Key:
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Description

2-bromo-3-fluoro-5-methoxybenzoic acid is a derivative of benzoic acid . It is a complex organic compound that contains bromine, fluorine, and methoxy groups attached to a benzoic acid core .


Synthesis Analysis

The synthesis of 2-bromo-3-fluoro-5-methoxybenzoic acid has been reported . It is suitable for use in the syntheses of various derivatives . For example, it can be used in the synthesis of urolithin derivatives .


Molecular Structure Analysis

The molecular formula of 2-bromo-3-fluoro-5-methoxybenzoic acid is C8H7BrO3 . Its molecular weight is 231.043 Da . The structure of this compound can be represented as BrC6H3(OCH3)CO2H .


Chemical Reactions Analysis

As a benzoic acid derivative, 2-bromo-3-fluoro-5-methoxybenzoic acid can undergo various chemical reactions . For instance, it can participate in amination reactions, where the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

2-bromo-3-fluoro-5-methoxybenzoic acid is a solid compound . It has a melting point of 157-159 °C . The compound is white to cream in color and appears as a crystalline powder .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-3-fluoro-5-methoxybenzoic acid involves the bromination of 3-fluoro-5-methoxybenzoic acid followed by the oxidation of the resulting 2-bromo-3-fluoro-5-methoxybenzaldehyde to form the desired product.", "Starting Materials": [ "3-fluoro-5-methoxybenzoic acid", "Bromine", "Acetic acid", "Sodium acetate", "Sodium hypochlorite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-5-methoxybenzoic acid (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature. After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Step 2: Add sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes. Then, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-3-fluoro-5-methoxybenzoic acid (1.2 g) as a white solid.", "Step 3: Dissolve 2-bromo-3-fluoro-5-methoxybenzaldehyde (1.0 g) in hydrochloric acid (10 mL) and add sodium hypochlorite (1.5 g) with stirring at room temperature. After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Step 4: Neutralize the reaction mixture with sodium hydroxide solution and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-3-fluoro-5-methoxybenzoic acid (0.8 g) as a white solid." ] }

CAS RN

1785082-83-8

Product Name

2-bromo-3-fluoro-5-methoxybenzoic acid

Molecular Formula

C8H6BrFO3

Molecular Weight

249

Purity

95

Origin of Product

United States

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